molecular formula C11H9F3O2 B1421214 2-Methyl-3-(trifluoromethyl)cinnamic acid CAS No. 1017777-95-5

2-Methyl-3-(trifluoromethyl)cinnamic acid

Cat. No.: B1421214
CAS No.: 1017777-95-5
M. Wt: 230.18 g/mol
InChI Key: UDOYNGWYVWNFOC-AATRIKPKSA-N
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Description

2-Methyl-3-(trifluoromethyl)cinnamic acid is an organic compound characterized by a cinnamic acid backbone with a methyl group at the 2-position and a trifluoromethyl group at the 3-position

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Methyl-3-(trifluoromethyl)cinnamic acid typically involves the following steps:

  • Friedel-Crafts Acylation: The reaction of 2-methylbenzene with trifluoromethylbenzene in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3) to form 2-methyl-3-(trifluoromethyl)benzene.

  • Cinnamic Acid Formation: The conversion of the hydroxylated product to cinnamic acid through a Knoevenagel condensation reaction involving malonic acid and an aldehyde or ketone.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of green chemistry principles, such as minimizing waste and using environmentally friendly reagents, is also emphasized.

Chemical Reactions Analysis

Types of Reactions: 2-Methyl-3-(trifluoromethyl)cinnamic acid can undergo various chemical reactions, including:

  • Oxidation: Conversion to 2-methyl-3-(trifluoromethyl)benzoic acid using oxidizing agents like potassium permanganate (KMnO4) or chromic acid (H2CrO4).

  • Reduction: Reduction of the carboxylic acid group to an alcohol using reducing agents like lithium aluminum hydride (LiAlH4).

  • Substitution: Electrophilic aromatic substitution reactions, such as nitration or halogenation, to introduce additional functional groups onto the benzene ring.

Common Reagents and Conditions:

  • Oxidation: KMnO4, H2CrO4, and heat.

  • Reduction: LiAlH4, ether solvent, and low temperatures.

  • Substitution: Concentrated nitric acid (HNO3) or halogens (Cl2, Br2) in the presence of a catalyst.

Major Products Formed:

  • Oxidation: 2-Methyl-3-(trifluoromethyl)benzoic acid.

  • Reduction: 2-Methyl-3-(trifluoromethyl)cinnamic alcohol.

  • Substitution: Nitro- or halogenated derivatives of the cinnamic acid.

Scientific Research Applications

2-Methyl-3-(trifluoromethyl)cinnamic acid has several applications in scientific research:

  • Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

  • Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

  • Medicine: Studied for its pharmacological effects and potential use in drug development.

  • Industry: Employed in the production of specialty chemicals and materials.

Comparison with Similar Compounds

  • 2-(Trifluoromethyl)cinnamic acid

  • 3-(Trifluoromethyl)cinnamic acid

  • 2-Methylcinnamic acid

  • 3-Methylcinnamic acid

Properties

IUPAC Name

(E)-3-[2-methyl-3-(trifluoromethyl)phenyl]prop-2-enoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9F3O2/c1-7-8(5-6-10(15)16)3-2-4-9(7)11(12,13)14/h2-6H,1H3,(H,15,16)/b6-5+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UDOYNGWYVWNFOC-AATRIKPKSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC=C1C(F)(F)F)C=CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(C=CC=C1C(F)(F)F)/C=C/C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9F3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

230.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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